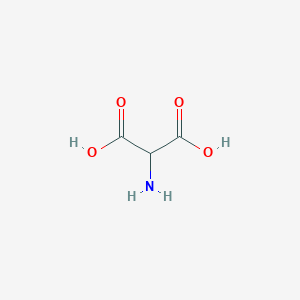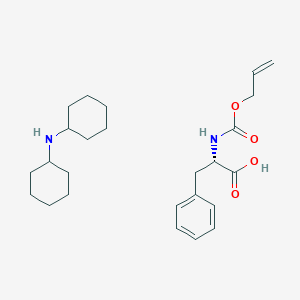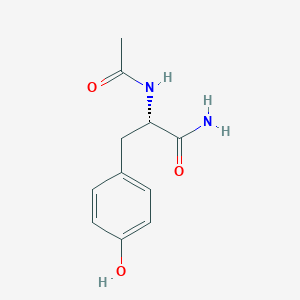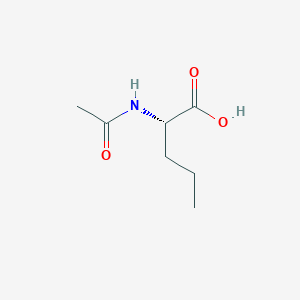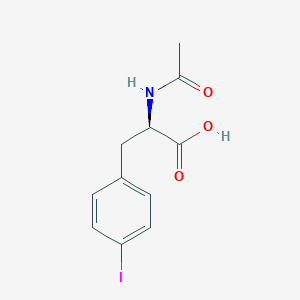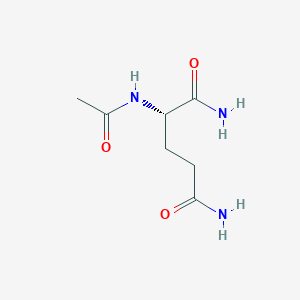
(S)-2-Acetamidopentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors to consider.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used in molecular structure analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, reactivity with other substances, and stability).Applications De Recherche Scientifique
Pharmacokinetics and Bioanalytical Methods
Bioanalytical Method Development : A study by Rais et al. (2014) developed a sensitive analytical method for 2-Phosphonomethyl pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase-II, important in neurological disease models. This method can be adapted for similar molecules, highlighting the importance of analytical techniques in drug development and pharmacokinetic studies (Rais et al., 2014).
Antimalarial Activities
Antimalarial Compound Development : Guan et al. (2005) discussed the development of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, demonstrating potent antimalarial activities. This research signifies the continuous search for novel compounds with high efficacy against malaria, showcasing the potential of (S)-2-Acetamidopentanediamide analogs in therapeutic applications (Guan et al., 2005).
Environmental Degradation
Acetaminophen Degradation Studies : Studies by de Luna et al. (2012) and others have explored the degradation of acetaminophen, a widely used drug, in environmental settings. This research is crucial for understanding the fate of pharmaceutical compounds in the environment and for developing effective methods for water treatment and pollution control (de Luna et al., 2012).
Enhanced Drug Delivery
Brain Delivery Enhancement : Nedelcovych et al. (2017) explored the intranasal administration of prodrugs to improve the brain delivery of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a compound related to (S)-2-Acetamidopentanediamide, for treating neurological disorders. This innovative approach to enhancing drug bioavailability in the brain underscores the importance of drug delivery research in maximizing therapeutic effects (Nedelcovych et al., 2017).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely is also usually included.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, improvements to its synthesis, or further studies into its properties or mechanism of action.
Propriétés
IUPAC Name |
(2S)-2-acetamidopentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-4(11)10-5(7(9)13)2-3-6(8)12/h5H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H,10,11)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPOMVPGGXUNKI-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamidopentanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



